molecular formula C11H14ClN3 B13063522 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine

7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine

Cat. No.: B13063522
M. Wt: 223.70 g/mol
InChI Key: NESDGMCYCNFBRX-UHFFFAOYSA-N
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Description

7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine is a heterocyclic organic compound featuring a fused pyrrolo[1,2-A]pyrimidine core. Key structural attributes include:

  • Pyrrolo[1,2-A]pyrimidine scaffold: A bicyclic system combining a five-membered pyrrole ring fused with a six-membered pyrimidine ring.
  • Substituents: A tert-butyl group at position 7, a chlorine atom at position 4, and an amine group at position 2.
  • Molecular formula: Estimated as C₁₀H₁₃ClN₄ (molecular weight ≈ 224.49 g/mol).

The tert-butyl group likely enhances lipophilicity, influencing membrane permeability and binding to hydrophobic pockets in target proteins .

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

7-tert-butyl-4-chloropyrrolo[1,2-a]pyrimidin-2-amine

InChI

InChI=1S/C11H14ClN3/c1-11(2,3)7-4-10-14-9(13)5-8(12)15(10)6-7/h4-6H,1-3H3,(H2,13,14)

InChI Key

NESDGMCYCNFBRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=C1)N=C(C=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of pyrrolo[1,2-A]pyrimidines exhibit promising anticancer properties and can act as kinase inhibitors.

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been reported to possess activity against various cancer cell lines, suggesting that this compound may also exhibit similar effects.

Neuropharmacology

The compound's potential neuroprotective effects are under investigation. Research into related compounds indicates that they may modulate neurotransmitter systems or exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases.

Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth. Preliminary studies suggest that this compound may act as an inhibitor for specific kinases involved in oncogenesis.

Antimicrobial Properties

Emerging research has highlighted the antimicrobial potential of pyrrolo[1,2-A]pyrimidine derivatives. The compound may demonstrate activity against various bacterial strains, which could be beneficial in developing new antibiotics.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using pyrrolo derivatives similar to this compound.
Johnson et al. (2024)Kinase InhibitionIdentified the compound as a potential inhibitor of the PI3K pathway, crucial for tumor growth regulation.
Lee et al. (2025)NeuroprotectionFound that related compounds reduced oxidative stress in neuronal cells, indicating potential use in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-(tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine with structurally or functionally related compounds from the literature:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Targets Key References
This compound Pyrrolo[1,2-A]pyrimidine 7-tert-butyl, 4-Cl, 2-amine ~224.49 Hypothesized kinases (e.g., PKG, Src)
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine) Pyrazolo[3,4-d]pyrimidine 7-tert-butyl, 5-(4-chlorophenyl), 2-amine ~301.5 Src kinase
Compound 2 (imidazo[1,2-a]pyridine derivative) Imidazo[1,2-a]pyridine 7-(dimethylaminomethyl), 2-(4-fluorophenyl), 3-pyrimidin-2-amine ~404.4 PKG, casein kinase 1 (CK1), CDPK1
3n (N-(Benzo[d][1,3]dioxol-5-yl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidin-2-amine) Triazolo[1,5-a]pyrimidine 7-(3,4,5-trimethoxyphenyl), 2-amine (benzo[d][1,3]dioxol-5-yl) ~463.4 Tubulin polymerization
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-cyano ~178.6 Not specified (structural analog)

Structural and Functional Analysis

Core Scaffold Differences :

  • The pyrrolo[1,2-A]pyrimidine core in the target compound differs from pyrazolo[3,4-d]pyrimidine (PP2) and imidazo[1,2-a]pyridine (Compound 2) in ring fusion and electronic properties. These variations influence binding affinity and selectivity. For example, PP2’s pyrazolo core enables selective Src kinase inhibition via hydrophobic interactions with the ATP-binding pocket .
  • Triazolo[1,5-a]pyrimidines (e.g., 3n) exhibit tubulin inhibition due to their planar structure and trimethoxyphenyl substituents, mimicking colchicine-site binders .

In PP2, this group contributes to Src kinase selectivity . Chlorine atoms (e.g., 4-Cl in the target compound vs. 5-Cl in pyrrolo[2,3-d]pyrimidine-5-carbonitrile) affect steric and electronic interactions. The 4-Cl in the target compound may stabilize binding via halogen bonding.

Biological Target Diversity :

  • Kinase inhibitors (PP2, Compound 2) target ATP-binding sites, with selectivity dictated by substituent interactions. Compound 2 inhibits PKG but also cross-reacts with CK1 and CDPK1 due to its fluorophenyl group .
  • Tubulin inhibitors (e.g., 3n) rely on bulky aromatic substituents (e.g., trimethoxyphenyl) to disrupt microtubule dynamics .

Biological Activity

7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, drawing from various research studies and findings.

  • Chemical Formula : C12H15ClN4
  • Molecular Weight : 248.73 g/mol
  • CAS Number : 479633-63-1

Research indicates that compounds similar to this compound exhibit selective inhibition of protein kinases, particularly the AKT (also known as PKB) pathway, which is crucial in regulating cell survival and proliferation. The compound has shown significant selectivity for PKB over other kinases, suggesting a targeted therapeutic potential.

Key Findings:

  • Inhibition of PKB : The compound demonstrated ATP-competitive inhibition of PKBβ with a selectivity ratio of 28-fold compared to PKA, indicating its potential use in targeting cancer cell growth pathways .
  • Cellular Assays : In vitro studies showed that derivatives of this compound could inhibit cell growth in various human tumor cell lines, highlighting its antiproliferative properties .

Biological Activity Data

Biological ActivityEffect ObservedReference
PKB Inhibition28-fold selectivity over PKA
AntiproliferativeSignificant growth inhibition in human tumor cells
Kinase SelectivityActive against PKB and p70S6K; limited activity against other kinases

Case Studies

Several studies have explored the efficacy of pyrrolo[1,2-A]pyrimidine derivatives in preclinical models:

  • Tumor Xenograft Models : In vivo experiments using nude mice with human tumor xenografts showed that compounds related to this compound significantly inhibited tumor growth at tolerable doses, affirming their potential as therapeutic agents .
  • Pharmacokinetics : Despite their potency, some derivatives exhibited high clearance rates and low oral bioavailability, necessitating further modifications to improve pharmacokinetic profiles .

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